

Application Notes and Protocols for Sevnldaefr in Cell Culture Experiments

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Compound of Interest

Compound Name: *Sevnldaefr*

Cat. No.: *B3028328*

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Introduction

Sevnldaefr is a novel, potent, and highly selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations or amplification of key components, is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][4] **Sevnldaefr** exerts its biological effects by binding to the ATP-binding pocket of the PI3K catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This action blocks the downstream activation of Akt and mTOR, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway. These application notes provide detailed protocols for utilizing **Sevnldaefr** in cell culture experiments to assess its anti-cancer activity.

Data Presentation

The following tables summarize the in vitro efficacy of **Sevndaefr** across various cancer cell lines.

Table 1: In Vitro Cell Viability (IC₅₀) of **Sevndaefr**

Cell Line	Cancer Type	IC ₅₀ (nM) after 72h Treatment
MCF-7	Breast Cancer	50
PC-3	Prostate Cancer	120
A549	Lung Cancer	250
U-87 MG	Glioblastoma	85

Data are representative of at least three independent experiments.

Table 2: Induction of Apoptosis by **Sevndaefr** in MCF-7 Cells

Treatment	Concentration (nM)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
Vehicle Control	-	3.5 ± 0.8	1.2 ± 0.3
Sevndaefr	50	25.6 ± 2.1	8.9 ± 1.5
Sevndaefr	100	42.1 ± 3.5	15.4 ± 2.0

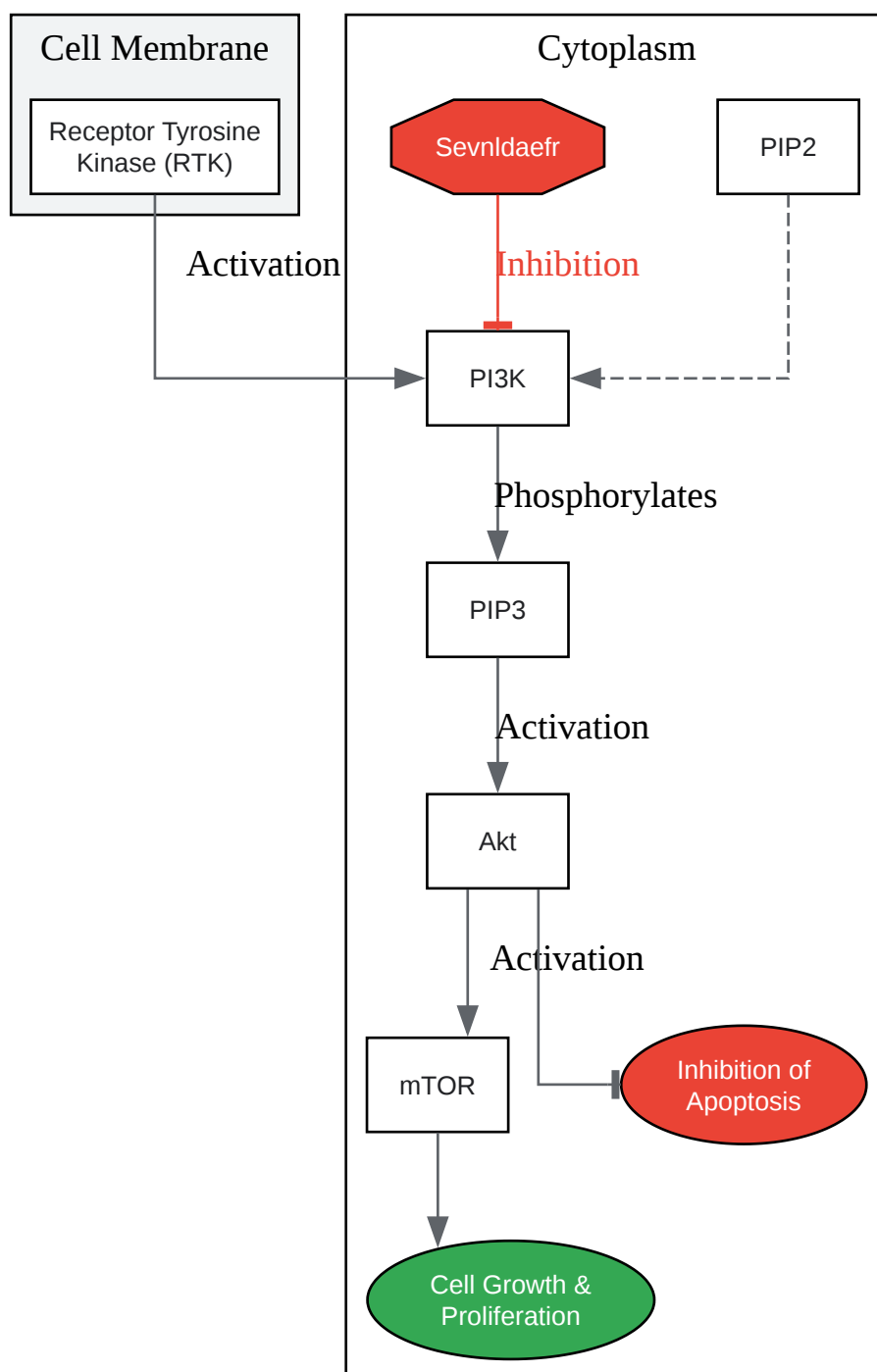
Data were obtained after 48 hours of treatment and analysis by Annexin V/PI flow cytometry. Values are mean ± SD.

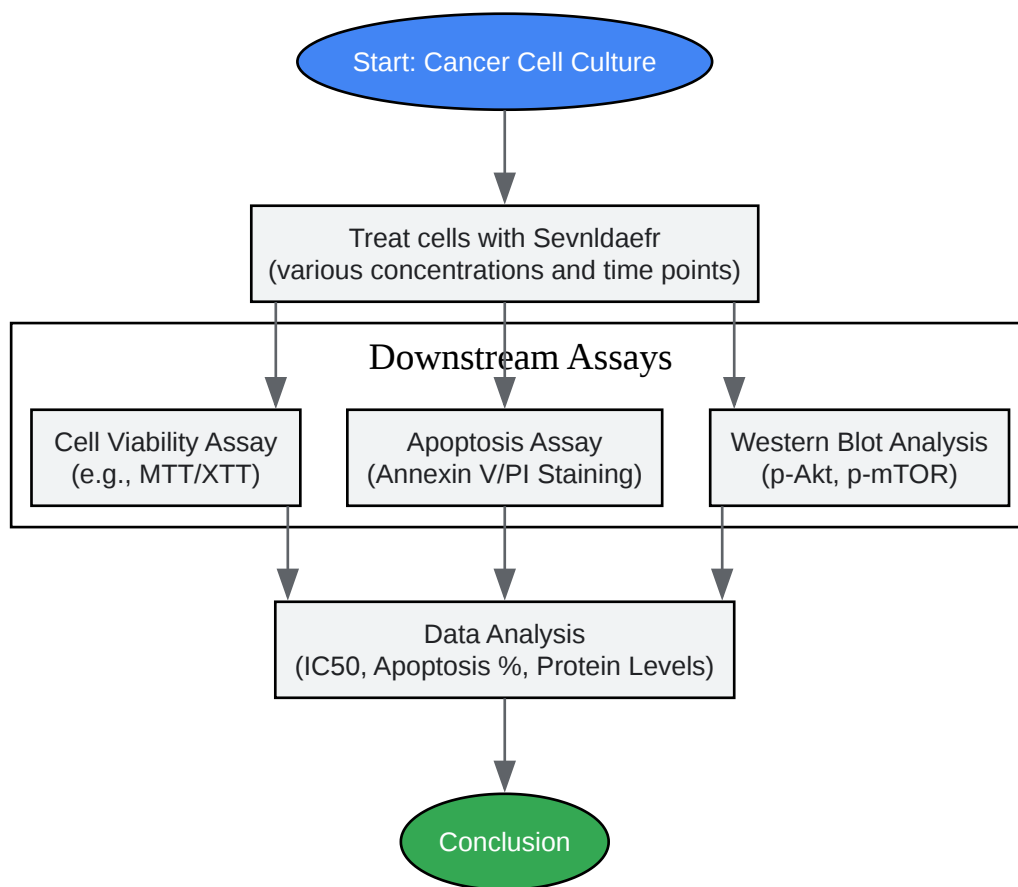
Table 3: Effect of **Sevndaefr** on PI3K/Akt/mTOR Pathway Protein Expression in MCF-7 Cells

Treatment (100 nM for 24h)	p-Akt (Ser473) Relative Expression	p-mTOR (Ser2448) Relative Expression
Vehicle Control	1.00	1.00
Sevndaefr	0.21 ± 0.05	0.35 ± 0.08

Protein expression was quantified by Western blot analysis, normalized to total protein and the vehicle control. Values are mean ± SD.

Signaling Pathway and Experimental Workflow





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